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molecular formula C13H10F3NO3S B8700306 2-(4-Trifluoromethoxy-phenyl)-thiazole-4-carboxylic acid ethyl ester

2-(4-Trifluoromethoxy-phenyl)-thiazole-4-carboxylic acid ethyl ester

Cat. No. B8700306
M. Wt: 317.29 g/mol
InChI Key: AHNXNNWGZMVYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102673B2

Procedure details

Ethyl 2-bromothiazole-4-carboxylate (100 mg, 0.424 mmole), 4-(trifluoromethoxy)phenylboronic acid (113 mg, 0.551 mmole), CsF (129 mg, 0.847 mmole), and bis(tri-t-butylphosphine)palladium(0) (22 mg, 0.043 mmole) were combined in a screw cap vial. To this was added 1,4-dioxane (2 mL). N2 was bubbled through the mixture for 10 seconds. The vial was capped then heated to 100° C. After 6 hr the mixture was cooled to RT, diluted with EtOAc, filtered through a pad of Celite washing with EtOAc, and concentrated. Flash column chromatography (Biotage-SNAP-25 g SiO2, 0-15% EtOAc/hexanes) gave ethyl 2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxylate (71 mg, 53%) as a pale orange solid. 1H NMR (399 MHz, CDCl3): δ 8.18 (s, 1 H); 8.07-8.03 (m, 2 H); 7.30 (d, J=8.4 Hz, 2 H); 4.46 (q, J=7.1 Hz, 2 H); 1.44 (t, J=7.1 Hz, 3 H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step Two
Name
Quantity
129 mg
Type
reactant
Reaction Step Three
Quantity
22 mg
Type
catalyst
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:6]=1.[F:12][C:13]([F:25])([F:24])[O:14][C:15]1[CH:20]=[CH:19][C:18](B(O)O)=[CH:17][CH:16]=1.[F-].[Cs+]>CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C.O1CCOCC1>[F:12][C:13]([F:24])([F:25])[O:14][C:15]1[CH:20]=[CH:19][C:18]([C:2]2[S:3][CH:4]=[C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:6]=2)=[CH:17][CH:16]=1 |f:2.3,^1:30,36|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC=1SC=C(N1)C(=O)OCC
Step Two
Name
Quantity
113 mg
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)B(O)O)(F)F
Step Three
Name
Quantity
129 mg
Type
reactant
Smiles
[F-].[Cs+]
Step Four
Name
Quantity
22 mg
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
cap vial
CUSTOM
Type
CUSTOM
Details
N2 was bubbled through the mixture for 10 seconds
Duration
10 s
CUSTOM
Type
CUSTOM
Details
The vial was capped
TEMPERATURE
Type
TEMPERATURE
Details
After 6 hr the mixture was cooled to RT
Duration
6 h
ADDITION
Type
ADDITION
Details
diluted with EtOAc
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
WASH
Type
WASH
Details
washing with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)C=1SC=C(N1)C(=O)OCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 71 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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